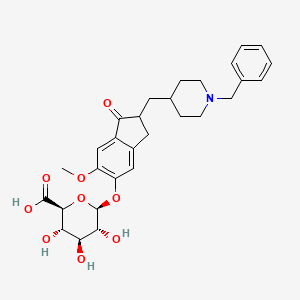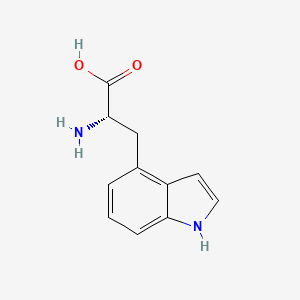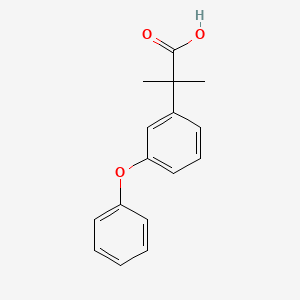
Zeteletinib
Übersicht
Beschreibung
Diese Verbindung hat sich als vielversprechend bei der gezielten Ansteuerung von RET-Genveränderungen erwiesen, die an verschiedenen Krebsarten beteiligt sind, darunter nicht-kleinzelliger Lungenkrebs und Schilddrüsenkrebs .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Zeteletinib umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess beinhaltet typischerweise die Bildung der Chinolin- und Pyridinringe, gefolgt von der Einführung der Oxazol-Einheit. Die Reaktionsbedingungen beinhalten oft die Verwendung starker Basen wie Natriumhydrid und Lösungsmittel wie Dimethylformamid. Der letzte Schritt beinhaltet die Kupplung der Zwischenprodukte, um das vollständige this compound-Molekül zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dazu gehören die Verwendung von automatisierten Reaktoren, kontinuierlicher Flusschemie und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zeteletinib involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of the quinoline and pyridine rings, followed by the introduction of the oxazole moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the coupling of the intermediates to form the complete this compound molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Zeteletinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen im Molekül zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Chinolin- und Pyridinringen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von RET-Inhibitoren und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: this compound wird in Zellassays verwendet, um seine Auswirkungen auf Krebszelllinien und sein Potenzial, das Tumorwachstum zu hemmen, zu untersuchen.
Medizin: Die Verbindung wird in klinischen Studien auf ihre Wirksamkeit bei der Behandlung von Krebserkrankungen mit RET-Genveränderungen untersucht. Es hat vielversprechende Ergebnisse gezeigt, um die Tumorgröße zu reduzieren und die Patientenergebnisse zu verbessern.
Industrie: This compound wird auf sein Potenzial für die Entwicklung neuer Krebstherapiemittel und als Leitverbindung für die weitere Medikamentenentwicklung untersucht
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die RET-Kinase selektiv hemmt. RET ist eine Rezeptor-Tyrosinkinase, die eine entscheidende Rolle beim Zellwachstum und der Zelldifferenzierung spielt. Durch die Bindung an die ATP-Bindungsstelle von RET verhindert this compound die Phosphorylierung und Aktivierung von nachgeschalteten Signalwegen, was zur Hemmung der Proliferation und des Überlebens von Krebszellen führt .
Wissenschaftliche Forschungsanwendungen
Zeteletinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of RET inhibitors and their interactions with other molecules.
Biology: this compound is employed in cellular assays to investigate its effects on cancer cell lines and its potential to inhibit tumor growth.
Medicine: The compound is being evaluated in clinical trials for its efficacy in treating cancers with RET gene alterations. It has shown promising results in reducing tumor size and improving patient outcomes.
Industry: This compound is being explored for its potential use in the development of new anticancer therapies and as a lead compound for further drug development
Wirkmechanismus
Zeteletinib exerts its effects by selectively inhibiting the RET kinase. RET is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. By binding to the ATP-binding site of RET, this compound prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Enbezotinib
- Pralsetinib
- Rebecsinib
- Resigratinib
- Selpercatinib
Einzigartigkeit von Zeteletinib
Im Vergleich zu anderen RET-Inhibitoren zeigt this compound eine höhere Selektivität und Potenz gegenüber RET und seinen Mutationen, wie z. B. M918T und V804L/M. Diese Selektivität reduziert Off-Target-Effekte und verbessert sein therapeutisches Profil. Darüber hinaus hat this compound eine Wirksamkeit gezeigt, um Resistenzmechanismen zu überwinden, die die Wirksamkeit anderer RET-Inhibitoren begrenzen .
Eigenschaften
IUPAC Name |
2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O4/c1-24(2,25(26,27)28)21-11-23(36-32-21)31-22(33)7-14-5-6-17(29-12-14)16-8-15-9-19(34-3)20(35-4)10-18(15)30-13-16/h5-6,8-13H,7H2,1-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLQINCWMXQEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216753-97-6 | |
| Record name | Zeteletinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216753976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZETELETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP0P7SHM0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE](/img/structure/B3325733.png)



![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)


![N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate](/img/structure/B3325787.png)



![2-Methyl-2-azabicyclo[2.2.2]octan-6-ol](/img/structure/B3325831.png)
![Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide](/img/structure/B3325840.png)
